![molecular formula C10H11N3O5S B14662308 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine CAS No. 40208-37-5](/img/structure/B14662308.png)
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine is an organic compound with the molecular formula C10H11N3O5S It consists of a morpholine ring connected to a 2,4-dinitrophenyl group via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine typically involves the reaction of morpholine with 2,4-dinitrochlorobenzene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the morpholine attacks the chlorinated aromatic ring, displacing the chlorine atom and forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-[(2,4-diaminophenyl)sulfanyl]morpholine .
Aplicaciones Científicas De Investigación
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The sulfur atom provides a site for further chemical modifications, enhancing the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,4-Dinitrophenyl)morpholine
- 2,4-Dinitrophenol
- S-(2,4-dinitrophenyl)glutathione
Uniqueness
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine is unique due to the presence of both a morpholine ring and a 2,4-dinitrophenyl group connected via a sulfur atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
40208-37-5 |
|---|---|
Fórmula molecular |
C10H11N3O5S |
Peso molecular |
285.28 g/mol |
Nombre IUPAC |
4-(2,4-dinitrophenyl)sulfanylmorpholine |
InChI |
InChI=1S/C10H11N3O5S/c14-12(15)8-1-2-10(9(7-8)13(16)17)19-11-3-5-18-6-4-11/h1-2,7H,3-6H2 |
Clave InChI |
JFARSIASYIAFPM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


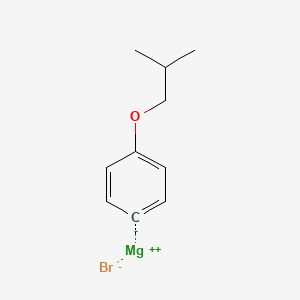
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
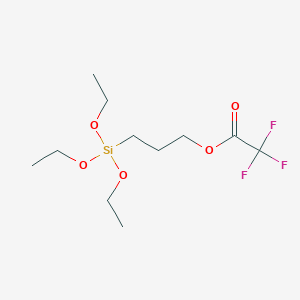
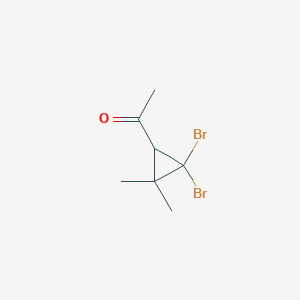
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
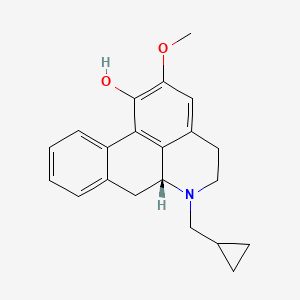
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
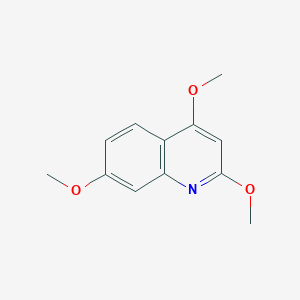
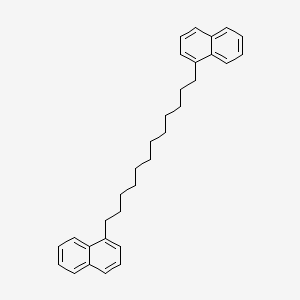

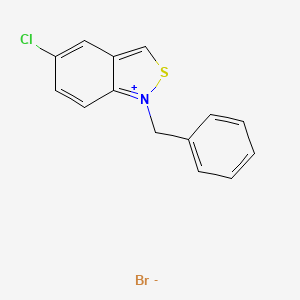
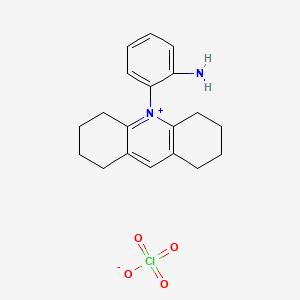
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
